Guanosine 5'-diphosphate

Description

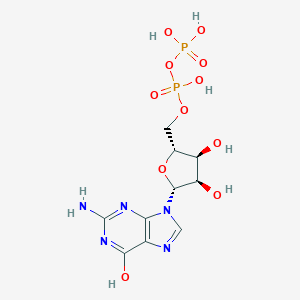

Structure

2D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWNDRXFNXRZMB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163254 | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-91-8, 157420-46-7 | |

| Record name | GDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Guanosine 5'-diphosphate in the G Protein Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of Guanosine 5'-diphosphate (GDP) within the G protein cycle. G proteins, a ubiquitous family of molecular switches, are integral to a vast array of cellular signaling pathways, making them critical targets for therapeutic intervention. Understanding the precise role of GDP in maintaining the inactive state of G proteins and the tightly regulated process of its exchange for Guanosine 5'-triphosphate (GTP) is fundamental to deciphering the intricacies of G protein-coupled receptor (GPCR) signaling and developing novel modulators of these pathways.

The G Protein Cycle: A GDP-Governed Molecular Switch

The G protein cycle is a tightly regulated process that dictates the activation and inactivation of G proteins, thereby controlling downstream signaling cascades. The cycle is fundamentally governed by the nucleotide bound to the Gα subunit of the heterotrimeric G protein complex (Gαβγ).

-

The Inactive State: The Reign of GDP: In its basal, inactive state, the Gα subunit is tightly bound to GDP.[1][2] This Gα-GDP complex has a high affinity for the Gβγ dimer, forming a stable heterotrimer.[3] The Gβγ subunit, in this context, can be considered a guanine (B1146940) nucleotide dissociation inhibitor (GDI), as it stabilizes the GDP-bound conformation and prevents spontaneous nucleotide exchange.

-

Activation: The Arrival of a Signal and the Displacement of GDP: The activation of a G protein is initiated by an upstream signal, typically the binding of an agonist to a G protein-coupled receptor (GPCR). This agonist-bound GPCR acts as a Guanine Nucleotide Exchange Factor (GEF).[4] The GPCR interacts with the Gαβγ heterotrimer, inducing a conformational change in the Gα subunit that significantly reduces its affinity for GDP.[5][6] This facilitates the dissociation of GDP from the nucleotide-binding pocket.

-

The Active State: GTP Takes the Helm: Due to the high intracellular concentration of GTP relative to GDP, a GTP molecule rapidly binds to the now-empty nucleotide-binding pocket of the Gα subunit.[6] The binding of GTP induces a dramatic conformational change in the Gα subunit, particularly in regions known as the "switch" domains.[7] This change has two critical consequences:

-

The Gα-GTP monomer dissociates from the Gβγ dimer.

-

Both the Gα-GTP monomer and the free Gβγ dimer are now in their active conformations and can interact with and modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C.

-

-

Inactivation: The Inevitable Hydrolysis of GTP: The Gα subunit possesses an intrinsic GTPase activity, meaning it can slowly hydrolyze the bound GTP to GDP and inorganic phosphate (B84403) (Pi).[8][9] This hydrolysis event is the key to terminating the signal. Once GTP is hydrolyzed to GDP, the Gα subunit reverts to its inactive conformation.

-

Reformation of the Inactive State: In the Gα-GDP conformation, its affinity for the Gβγ dimer is restored. The Gα-GDP monomer re-associates with a free Gβγ dimer, reforming the inactive heterotrimer and completing the cycle. This heterotrimer is now ready to be activated by another GPCR signaling event.

The following diagram illustrates the core G protein cycle:

Quantitative Aspects of Nucleotide Binding and Hydrolysis

The efficiency and fidelity of the G protein cycle are dictated by the kinetics and thermodynamics of nucleotide binding and hydrolysis. The following tables summarize key quantitative data for representative G proteins.

Table 1: Dissociation Constants (Kd) for Nucleotide Binding to Gα Subunits

| Gα Subunit | Nucleotide | Dissociation Constant (Kd) | Method |

| Gαi1 | GDP | ~18.2 µM | Surface Plasmon Resonance |

| Gαi1 | GTPγS | ~28.0 µM | Surface Plasmon Resonance |

| K-Ras | GTP | ~120-460 nM | MicroScale Thermophoresis/Scintillation Proximity Assay[10] |

| K-Ras | GDP | ~22.3 pM | Kinetic Measurements |

| Ras (mutant) | GDP | ~319 pM | Kinetic Measurements[7] |

| Ras (mutant) | GTP | ~299 pM | Kinetic Measurements[7] |

Table 2: Rates of GTP Hydrolysis

| G Protein | Condition | Rate Constant (k_hyd) |

| Gαi1 | Intrinsic | ~2 min⁻¹ at 30°C[8][11] |

| Gαq | Intrinsic | ~0.013 s⁻¹ |

| Gαq | RGS4-stimulated | ~22-27 s⁻¹ (at 30°C)[12] |

| Gαq | PLC-β1-stimulated | ~9-12 s⁻¹ (at 30°C)[12] |

| H-Ras | Intrinsic | Slower than K-Ras and N-Ras[13] |

| K-Ras (WT) | Intrinsic | ~3x faster than H-Ras[13] |

| K-Ras (WT) | RASA1 (p120GAP)-stimulated | ~100-fold increase over intrinsic[14] |

| Gαi1 (G202A mutant) | Intrinsic | ~10-fold increase over wild-type[15] |

Table 3: Rates of Nucleotide Exchange

| G Protein | GEF | Measured Rate |

| Gαi1 | KB-752 (synthetic GEF) | ~3-fold increase in GTPγS binding rate[5] |

| Ras | Sos (Son of sevenless) | Substantial acceleration of GDP/GTP release[4] |

Key Regulators of the GDP/GTP Exchange

The transition between the GDP-bound inactive state and the GTP-bound active state is not spontaneous but is tightly controlled by two main classes of regulatory proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): GEFs are the activators of G proteins.[4] As mentioned, for heterotrimeric G proteins, the primary GEFs are the agonist-activated GPCRs. For small GTPases like Ras, a diverse family of cytosolic GEFs (e.g., Sos1) performs this function. GEFs work by binding to the G protein and inducing a conformational change that destabilizes the interaction with GDP, promoting its release.[4][5]

-

GTPase-Activating Proteins (GAPs): GAPs are the deactivators of G protein signaling.[16] They dramatically accelerate the intrinsic GTPase activity of the Gα subunit, in some cases by several orders of magnitude.[14][16][17] The Regulator of G protein Signaling (RGS) proteins are a major family of GAPs for heterotrimeric G proteins.[17] For small GTPases, proteins like p120GAP fulfill this role.[18][19] By speeding up GTP hydrolysis, GAPs ensure that the duration of the downstream signal is appropriately controlled.

The interplay between GEFs and GAPs determines the overall level of G protein activity within a cell at any given time.

Experimental Protocols for Studying the G Protein Cycle

A variety of in vitro and cell-based assays are employed to dissect the molecular mechanisms of the G protein cycle. Below are detailed methodologies for key experiments.

GTPase Activity Assays

These assays measure the rate of GTP hydrolysis by a G protein, either its intrinsic rate or the rate stimulated by a GAP.

This assay measures the hydrolysis of a pre-bound, radioactively labeled GTP molecule.

Protocol:

-

Preparation of [γ-³²P]GTP-loaded Gα:

-

Incubate purified Gα subunit with a molar excess of [γ-³²P]GTP in a low-magnesium buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM EDTA, 1 mM DTT) for 15-30 minutes at 30°C to facilitate nucleotide exchange.

-

Stop the loading reaction by adding a final concentration of 10-20 mM MgCl₂ and placing the mixture on ice.

-

Remove unbound [γ-³²P]GTP by passing the mixture through a desalting column (e.g., Sephadex G-50) equilibrated with a magnesium-containing buffer.

-

-

Initiation of Hydrolysis:

-

Initiate the hydrolysis reaction by warming the [γ-³²P]GTP-loaded Gα to the desired temperature (e.g., 30°C).

-

For GAP-stimulated assays, add a purified GAP protein to the reaction mixture.

-

-

Time Course and Quenching:

-

At various time points, remove aliquots of the reaction and quench the hydrolysis by adding a solution of 5% activated charcoal in 50 mM sodium phosphate, pH 2.0. The charcoal binds to the unhydrolyzed [γ-³²P]GTP.

-

-

Quantification of Released ³²Pi:

-

Centrifuge the quenched samples to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which contains the released [³²P]inorganic phosphate, using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of released ³²Pi as a function of time.

-

Fit the data to a single exponential decay curve to determine the first-order rate constant (k_hyd) of GTP hydrolysis.

-

This is a commercially available, homogeneous assay that measures the amount of GTP remaining after a GTPase reaction.

Protocol:

-

GTPase Reaction Setup:

-

In a multi-well plate, set up the GTPase reaction containing the purified G protein, GTP, and the appropriate reaction buffer.

-

For GAP-stimulated assays, include the purified GAP protein.

-

Include a "no enzyme" control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

-

-

GTP to ATP Conversion:

-

Add the GTPase-Glo™ Reagent to each well. This reagent contains an enzyme that converts the remaining GTP to ATP.

-

Incubate at room temperature for 30 minutes.

-

-

Luminescence Detection:

-

Add the Detection Reagent to each well. This reagent contains luciferase and luciferin, which produce a luminescent signal in the presence of ATP.

-

Incubate for 5-10 minutes to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the GTPase activity. A lower signal indicates higher GTP hydrolysis.

-

Calculate the percent GTP hydrolyzed by comparing the signal from the enzyme-containing wells to the "no enzyme" control.

-

The following diagram outlines the workflow for a GTPase-Glo™ assay:

Nucleotide Binding Assays

These assays measure the affinity and kinetics of GDP and GTP binding to G proteins.

This classic technique relies on the principle that proteins bind to nitrocellulose filters, while free nucleotides do not.

Protocol:

-

Preparation of Radiolabeled Nucleotide:

-

Use a radiolabeled nucleotide, such as [³H]GDP or [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

-

Binding Reaction:

-

In a series of tubes, incubate a constant concentration of purified G protein with varying concentrations of the radiolabeled nucleotide in a suitable binding buffer.

-

Allow the reactions to reach equilibrium.

-

-

Filtration:

-

Rapidly filter each reaction mixture through a nitrocellulose filter under vacuum.

-

Wash the filter quickly with ice-cold binding buffer to remove unbound nucleotide.

-

-

Quantification:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound nucleotide as a function of the free nucleotide concentration.

-

Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

These assays utilize fluorescently labeled nucleotide analogs (e.g., mant-GDP or BODIPY-FL-GTP) that exhibit a change in fluorescence upon binding to the G protein.

Protocol:

-

Preparation of Fluorescent Nucleotide-Loaded G Protein:

-

Incubate the purified G protein with a fluorescent nucleotide analog to form a stable complex.

-

-

Nucleotide Exchange Reaction:

-

Initiate the exchange reaction by adding an excess of unlabeled GDP or GTP.

-

For GEF-catalyzed exchange, include the purified GEF in the reaction.

-

-

Real-Time Fluorescence Monitoring:

-

Monitor the change in fluorescence intensity or fluorescence polarization over time using a fluorometer. The dissociation of the fluorescent nucleotide will result in a change in the fluorescence signal.

-

-

Data Analysis:

-

Plot the fluorescence signal as a function of time.

-

Fit the data to an appropriate kinetic model to determine the rate of nucleotide dissociation.

-

Structural Insights into the GDP-Bound State

X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided high-resolution structures of G proteins in both their GDP- and GTP-bound states, revealing the molecular basis of their function as molecular switches.[6][7][20][21]

-

The GDP-Bound Conformation: In the GDP-bound state, the "switch" regions (Switch I, II, and III) of the Gα subunit adopt a conformation that promotes a high-affinity interaction with the Gβγ dimer.[7] The nucleotide-binding pocket is relatively closed, and the overall structure is compact.

-

Conformational Changes upon GTP Binding: The binding of GTP, with its additional γ-phosphate group, induces a significant conformational change in the switch regions.[7] Switch II, in particular, undergoes a large rearrangement that disrupts the Gα-Gβγ interface, leading to their dissociation. This new conformation also exposes the binding sites for downstream effector proteins.

The structural differences between the GDP- and GTP-bound states are fundamental to the ability of G proteins to act as molecular switches, translating the signal of nucleotide binding into a functional cellular response.

The following diagram illustrates the logical relationship between the nucleotide-bound state and the functional state of the G protein:

References

- 1. Targeting Ras with protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exceptionally high-affinity Ras binders that remodel its effector domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Control of ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of Gαi1 bound to a GDP-selective peptide provides insight into guanine nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 7. Characterization of a Ras mutant with identical GDP- and GTP-bound structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uncoupling conformational change from GTP hydrolysis in a heterotrimeric G protein alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-time in vitro measurement of intrinsic and Ras GAP-mediated GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Uncoupling conformational change from GTP hydrolysis in a heterotrimeric G protein α-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid GTP binding and hydrolysis by Gq promoted by receptor and GTPase-activating proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The small GTPases K-Ras, N-Ras, and H-Ras have distinct biochemical properties determined by allosteric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulators of G-protein Signaling accelerate GPCR signaling kinetics and govern sensitivity solely by accelerating GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GAIP and RGS4 are GTPase-activating proteins for the Gi subfamily of G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The regulators of G protein signaling (RGS) domains of RGS4, RGS10, and GAIP retain GTPase activating protein activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of R-Ras GTPase by GTPase-activating proteins for Ras, Gap1(m), and p120GAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crystal structure of the GTPase-activating domain of human p120GAP and implications for the interaction with Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reactome | p120-RasGAP activates GTP hydrolysis on RAS, inactivating it [reactome.org]

- 21. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]

Guanosine 5'-diphosphate: Unveiling Cellular Functions Beyond G Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine 5'-diphosphate (GDP) is universally recognized for its critical role as the inactive state of GTP-binding proteins (G proteins), which function as molecular switches in a vast array of cellular signaling pathways. However, a growing body of evidence reveals that the cellular functions of GDP extend far beyond this canonical role. This technical guide delves into the non-canonical functions of GDP, exploring its direct involvement as an allosteric regulator of enzymes, a key player in metabolic pathways, a signaling molecule in non-canonical G protein pathways, and a potential modulator of cancer cell proliferation and invasion. This document provides a comprehensive overview of these functions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to empower researchers and drug development professionals in exploring novel therapeutic avenues targeting GDP-mediated processes.

Introduction

For decades, the cellular significance of this compound (GDP) has been almost exclusively framed by its relationship with Guanosine 5'-triphosphate (GTP) in the G protein cycle. In this well-established paradigm, GDP-bound G proteins are in an "off" state, awaiting a guanine (B1146940) nucleotide exchange factor (GEF) to facilitate the exchange of GDP for GTP, thereby switching the protein to its active "on" state. While this cycle is fundamental to cellular signaling, an exclusive focus on this role has overshadowed other direct and vital functions of GDP.

This whitepaper aims to shift the paradigm by presenting a detailed exploration of GDP's cellular activities that are independent of its function as a mere placeholder in the G protein cycle. We will examine compelling evidence demonstrating that GDP is not just a passive byproduct but an active participant in cellular regulation and metabolism. The subsequent sections will provide an in-depth analysis of:

-

Allosteric Regulation of Enzyme Activity: How GDP directly binds to and modulates the function of key metabolic enzymes, influencing cellular energy and biosynthesis.

-

Non-Canonical G Protein Signaling: The fascinating instances where the GDP-bound form of the Gα subunit, rather than the GTP-bound form, acts as the primary signaling entity.

-

Role in Metabolic Pathways: GDP's essential function as a precursor and component in critical biosynthetic pathways, such as the formation of GDP-fucose.

-

Inhibition of Cancer Cell Proliferation and Invasion: Emerging research suggesting a novel role for GDP in suppressing cancer cell growth and motility through modulation of key signaling cascades like the MAPK/ERK pathway.

-

Extracellular GDP and Purinergic Signaling: An examination of the current understanding of GDP's role, or lack thereof, as an extracellular signaling molecule.

By providing a consolidated resource of quantitative data, detailed experimental methodologies, and clear visual diagrams, this guide serves as a valuable tool for researchers and drug development professionals seeking to understand and leverage the multifaceted nature of GDP in health and disease.

Allosteric Regulation of Enzyme Activity by GDP

Beyond its role in G protein signaling, GDP functions as a critical allosteric regulator for several key metabolic enzymes. This regulation allows for rapid, fine-tuned control of metabolic pathways in response to the cell's energetic state.

Succinyl-CoA Synthetase (SCS)

Succinyl-CoA Synthetase (SCS) is a mitochondrial enzyme that catalyzes a substrate-level phosphorylation step in the citric acid cycle. Interestingly, GDP exhibits a dual regulatory effect on SCS. At high concentrations, GDP acts as a substrate for the reverse reaction, leading to GTP formation and dephosphorylation of the enzyme. However, at much lower, micromolar concentrations, GDP functions as an allosteric activator, stimulating the phosphorylation of the alpha-subunit of SCS. This suggests the presence of a distinct allosteric binding site for GDP, separate from the catalytic site.[1][2][3] This allosteric activation enhances the catalytic capacity of SCS to form its phosphoenzyme intermediate.[4]

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. As such, it is a critical control point for cellular proliferation and a target for immunosuppressive and anticancer drugs. Both GDP and GTP act as allosteric inhibitors of IMPDH, providing a feedback mechanism to regulate the guanine nucleotide pool. This inhibition is mediated by the binding of GDP or GTP to the Bateman domain of the IMPDH protein.[3] While specific Ki values for GDP are not consistently reported across different isoforms and species, its inhibitory role is well-established. For context, other guanine nucleotides like GMP and XMP are competitive inhibitors with respect to IMP, with Ki values in the micromolar range.[5]

Glutamate (B1630785) Dehydrogenase (GDH)

Glutamate Dehydrogenase (GDH) is a mitochondrial enzyme that links amino acid and carbohydrate metabolism. Mammalian GDH is subject to complex allosteric regulation. While GTP is a major allosteric inhibitor, GDP also contributes to the regulation of GDH activity, influencing the depolymerization of the enzyme complex.[6] The binding of guanine nucleotides to an allosteric site modulates the enzyme's conformation and catalytic efficiency.

Quantitative Data for Allosteric Regulation

| Enzyme | Organism/Isoform | GDP Effect | Quantitative Value | Reference(s) |

| Succinyl-CoA Synthetase (SCS) | Dictyostelium discoideum | Allosteric Activator | Stimulation of phosphorylation at concentrations 100-fold lower than substrate levels | [1] |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Porcine | Competitive Inhibitor (vs. IMP) | GMP: Ki = 50 µM, XMP: Ki = 85 µM | [5] |

| Glutamate Dehydrogenase (GDH) | Bovine Liver | Allosteric Inhibitor | Induces depolymerization of enzyme complex | [7] |

Experimental Protocols

This protocol is adapted from commercially available IMPDH activity assay kits and literature sources.[8][9][10][11]

-

Reagent Preparation:

-

Assay Buffer: 50 mM KH₂PO₄, pH 8.5, 5 mM DTT.

-

Substrate Solution: 1 mM IMP in Assay Buffer.

-

Cofactor Solution: 40 mM NAD+ in deionized water.

-

GDP Inhibitor Stock: 10 mM GDP in deionized water. Prepare serial dilutions in Assay Buffer to achieve desired final concentrations.

-

Enzyme Solution: Purified recombinant human IMPDH2 at a suitable concentration (e.g., 2.5 mU/ml).

-

Detection Reagent: A solution for detecting NADH formation (e.g., a tetrazolium salt like INT that is reduced by NADH to a colored formazan (B1609692) product, detectable at 492 nm).

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of IMPDH enzyme solution to each well.

-

Add 10 µL of varying concentrations of GDP solution (or Assay Buffer for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Prepare a reaction mix containing Assay Buffer, Substrate Solution, and Detection Reagent.

-

Initiate the reaction by adding 165 µL of the reaction mix and 5 µL of the Cofactor Solution to each well.

-

Immediately measure the absorbance at 340 nm (for direct NADH detection) or 450-492 nm (for colorimetric detection) in a microplate reader.

-

Take kinetic readings every 1-2 minutes for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance vs. time plot.

-

Plot V₀ against the concentration of GDP.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor (GDP) and fit the data to an appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-model inhibition) using non-linear regression analysis.

-

This protocol is based on commercially available GDH activity assay kits.[5][12][13]

-

Reagent Preparation:

-

GDH Assay Buffer: Prepare as per kit instructions (typically a Tris or phosphate (B84403) buffer at a specific pH).

-

GDH Substrate: Glutamate solution (e.g., 2 M).

-

GDH Developer: A solution containing a probe that reacts with NADH to produce a colorimetric or fluorescent signal.

-

GDH Positive Control: A known amount of GDH enzyme.

-

GDP Inhibitor Stock: Prepare as in Protocol 2.5.1.

-

-

Assay Procedure (96-well plate format):

-

Add 5-50 µL of sample (e.g., tissue homogenate, cell lysate) or GDH Positive Control to respective wells. Adjust the volume to 50 µL with GDH Assay Buffer.

-

Add desired concentrations of GDP to the wells.

-

Prepare a Master Reaction Mix containing GDH Assay Buffer, GDH Developer, and GDH Substrate according to the kit's instructions.

-

Add 100 µL of the Master Reaction Mix to each well.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 450 nm at an initial time point (T_initial) and then every 5 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the change in absorbance over time (ΔA/min) in the linear range of the reaction.

-

Use a standard curve generated with known concentrations of NADH to convert the absorbance change to the rate of NADH production.

-

Determine the inhibitory effect of GDP by comparing the reaction rates in the presence and absence of GDP.

-

Diagrams

Non-Canonical G Protein Signaling: The Gα-GDP Active State

The classical model of G protein signaling posits that the GTP-bound Gα subunit is the active signaling entity. However, pioneering research, particularly in the nematode Caenorhabditis elegans, has revealed a non-canonical pathway where the GDP-bound Gαi, in complex with other proteins, is the active species responsible for generating pulling forces on the mitotic spindle during asymmetric cell division.[14]

In this pathway, a GPCR is not involved in the nucleotide exchange cycle. Instead, proteins like GPR-1 and GPR-2 (containing a GoLoco motif) act as guanine nucleotide dissociation inhibitors (GDIs), stabilizing Gα in its GDP-bound state. This Gα-GDP/GPR-1/2 complex then localizes to the cell cortex and recruits the coiled-coil protein LIN-5. The entire complex, including the microtubule motor protein dynein, generates the necessary forces for proper spindle positioning. The cycle is further regulated by the guanine nucleotide exchange factor (GEF) Ric-8 and a GTPase-activating protein (GAP) known as RGS-7.[14][15]

Experimental Protocols

This protocol is a generalized procedure based on standard co-immunoprecipitation techniques.[16]

-

Lysate Preparation:

-

Harvest a large population of C. elegans embryos by bleaching gravid adults.

-

Wash the embryos extensively with M9 buffer.

-

Resuspend the embryo pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EGTA, 1 mM MgCl₂, 10% glycerol, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Lyse the embryos by sonication or Dounce homogenization on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

To the pre-cleared lysate, add a primary antibody against GPR-1/2 (or a tag if using a tagged protein). As a control, use a non-specific IgG antibody.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower concentration of detergent, e.g., 0.1% NP-40).

-

After the final wash, aspirate all remaining buffer.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against Gαi (e.g., GOA-1 in C. elegans) and GPR-1/2 to detect the co-immunoprecipitated proteins.

-

This protocol describes an in vitro binding assay using purified recombinant proteins.[2][17][18][19]

-

Protein Expression and Purification:

-

Express and purify a tagged "bait" protein (e.g., GST-GPR-1/2) and an untagged "prey" protein (e.g., His-Gαi).

-

Load the purified Gαi with GDP by incubating with a molar excess of GDP in the presence of MgCl₂.

-

-

Bait Immobilization:

-

Incubate the purified GST-GPR-1/2 with glutathione-agarose beads for 1-2 hours at 4°C to immobilize the bait protein.

-

Wash the beads several times with binding buffer (e.g., PBS with 0.1% Tween-20) to remove unbound bait protein.

-

-

Binding Reaction:

-

Add the GDP-loaded Gαi prey protein to the beads with the immobilized GST-GPR-1/2.

-

As a negative control, add the Gαi prey protein to beads with immobilized GST alone.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with binding buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Detection:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Gαi antibody. A band corresponding to Gαi in the GST-GPR-1/2 pull-down lane, but not in the GST-only control lane, indicates a direct interaction.

-

Diagrams

GDP in Metabolic Pathways: The Case of GDP-Fucose Biosynthesis

GDP is a crucial precursor for the synthesis of nucleotide sugars, which are essential for glycosylation reactions. A prime example is the synthesis of GDP-L-fucose, the universal donor of fucose for fucosyltransferases. Fucosylation is a critical post-translational modification involved in cell adhesion, signaling, and immunity.

There are two main pathways for GDP-fucose biosynthesis:

-

De Novo Pathway: This pathway starts with GDP-mannose, which is converted to GDP-fucose through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX or TSTA3).

-

Salvage Pathway: Free fucose, either from dietary sources or lysosomal degradation of glycoconjugates, is phosphorylated by fucose kinase (FUK) to fucose-1-phosphate. Then, GDP-L-fucose pyrophosphorylase (GFPP) catalyzes the reaction of fucose-1-phosphate with GTP to produce GDP-fucose and pyrophosphate.

The intracellular concentration of GDP-fucose is tightly regulated and can be measured to assess the activity of these pathways.

Quantitative Data

| Cell Line | Condition | GDP-fucose (µM) | Reference(s) |

| HEK293T (Wild-type) | Unsupplemented | ~10-20 | [20] |

| HEK293T (Wild-type) | + 5mM Fucose | ~500 | [20] |

| HEK293T (GMDS knockout) | Unsupplemented | ~3 | [20] |

| HEK293T (GMDS knockout) | + 5mM Fucose | ~500 | [20] |

Experimental Protocols

This protocol is based on methods described for the analysis of nucleotide sugars from cell extracts.[8][20][21][22][23][24][25]

-

Cell Culture and Extraction:

-

Culture cells (e.g., HEK293T) to ~80-90% confluency. For experimental conditions, treat with fucose or other compounds as required.

-

Harvest cells by trypsinization, count them, and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in a cold extraction solution (e.g., 70% acetonitrile (B52724) in water).

-

Lyse the cells by sonication or repeated freeze-thaw cycles.

-

Incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble metabolites.

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a UV detector and an anion-exchange column (e.g., a Dionex CarboPac PA1 column).

-

Mobile Phases:

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: A high-salt buffer (e.g., 1 M ammonium (B1175870) acetate, pH 5.5).

-

-

Gradient: Run a linear gradient from a low to a high concentration of Mobile Phase B to elute the negatively charged nucleotide sugars. The exact gradient will need to be optimized for the specific column and system.

-

Detection: Monitor the absorbance at 254 nm or 260 nm.

-

Injection: Inject the clarified cell extract onto the column.

-

-

Data Analysis:

-

Identify the GDP-fucose peak by comparing its retention time to that of a purified GDP-fucose standard.

-

Quantify the amount of GDP-fucose by integrating the peak area and comparing it to a standard curve generated with known amounts of the GDP-fucose standard.

-

Normalize the amount of GDP-fucose to the cell number or total protein content of the extract.

-

Diagrams

GDP as a Potential Inhibitor of Cancer Cell Proliferation and Invasion

Recent metabolomic studies have highlighted a previously overlooked role for GDP as a potential endogenous inhibitor of cancer cell growth and invasion. In HepG2 liver cancer cells, increased intracellular levels of GDP have been shown to reduce cell viability, decrease invasive potential, and inhibit the MAPK/ERK signaling pathway.[26]

The proposed mechanism involves the inhibition of the Ras/ERK pathway. Ras, a small GTPase, is a key upstream activator of this pathway. The activation state of Ras is dependent on the ratio of intracellular GTP to GDP. An increase in the GDP concentration could favor the inactive, GDP-bound state of Ras, thereby dampening the downstream signaling cascade that promotes proliferation and survival. Treatment of HepG2 cells with GDP leads to a significant downregulation of phosphorylated ERK (p-ERK), as well as key cell cycle proteins like CDK4 and cyclin D1.[26]

Quantitative Data

| Cell Line | Assay | GDP Concentration | Effect | Reference(s) |

| HepG2 | Cell Viability (CCK-8) | 40-200 µM | Significant reduction in viability | [26] |

| HepG2 | Cell Viability (CCK-8) | IC50 at 24h | 4483 µM | [26] |

| HepG2 | Cell Viability (CCK-8) | IC50 at 48h | 950.2 µM | [26] |

| HepG2 | Cell Viability (CCK-8) | IC50 at 72h | 357.5 µM | [26] |

| HepG2 | Transwell Invasion Assay | 200 µM | Significant decrease in invasion | [26] |

| HepG2 | Western Blot | 200 µM | Significant downregulation of p-ERK, CDK4, Cyclin D1 | [26] |

Experimental Protocols

This protocol is a standard colorimetric assay to measure cell viability.[26]

-

Cell Seeding:

-

Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

GDP Treatment:

-

Prepare a stock solution of GDP in sterile water or PBS.

-

Prepare serial dilutions of GDP in culture medium to achieve final concentrations ranging from, for example, 10 µM to 500 µM. Include a vehicle control (medium only).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different GDP concentrations.

-

Incubate for 24, 48, or 72 hours.

-

-

Viability Measurement:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and CCK-8 only).

-

Calculate the percentage of cell viability for each GDP concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the GDP concentration to determine the IC50 value.

-

This is a standard Western blot protocol to detect changes in protein phosphorylation.[1][6][14][17][21]

-

Cell Treatment and Lysis:

-

Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with GDP (e.g., 200 µM) or a vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto a 4-12% Bis-Tris gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an ECL substrate.

-

-

Detection and Analysis:

-

Visualize the bands using a chemiluminescence imager.

-

To normalize, strip the membrane and re-probe with an antibody against total ERK. A loading control like β-actin or GAPDH should also be probed.

-

Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal.

-

Diagrams

Extracellular GDP and Purinergic Signaling

Purinergic signaling involves the release of nucleotides like ATP and ADP into the extracellular space, where they act on P2X (ionotropic) and P2Y (G protein-coupled) receptors to mediate a wide range of physiological responses.[20][24][27][28][29]

While ATP and ADP are the primary agonists for most P2 receptors, the potential role of extracellular GDP as a direct signaling molecule has been considered. However, current evidence does not support a significant role for GDP as a direct agonist for the known P2Y or P2X receptor subtypes. The P2Y receptor family is primarily activated by ATP, ADP, UTP, UDP, and UDP-glucose.[14][27]

Interestingly, a recent cryo-EM study of the P2X7 receptor identified a binding site for GDP within its intracellular C-terminal "ballast domain".[15][30][31] Binding of GDP to this site was found to stabilize the domain, with a dissociation constant (Kd) of 2.6 µM. This finding suggests an intracellular regulatory role for GDP in modulating P2X7 receptor function, rather than an extracellular signaling role. It is plausible that changes in the intracellular GDP/GTP ratio could influence the conformation and activity of the P2X7 receptor from within the cell.

Quantitative Data

| Receptor | Ligand | Domain | Quantitative Value | Reference(s) |

| Human P2X7 Receptor | GDP | Intracellular Ballast Domain | Kd = 2.6 ± 0.2 µM | [30][31] |

Diagrams

Conclusion

The cellular roles of this compound are far more diverse and active than its classical depiction as the "off" state in G protein cycles. This guide has synthesized evidence demonstrating that GDP acts as a direct allosteric regulator of key metabolic enzymes, a crucial component of biosynthetic pathways, the active signaling molecule in non-canonical G protein-mediated processes, and a potential endogenous inhibitor of cancer cell proliferation and invasion.

The detailed experimental protocols and quantitative data provided herein offer a foundation for researchers and drug development professionals to further investigate these non-canonical functions. A deeper understanding of how cells utilize GDP beyond its established role opens up new avenues for therapeutic intervention. For instance, modulating the allosteric regulation of enzymes like IMPDH by GDP could be a strategy for controlling cell proliferation. Furthermore, the discovery of GDP's inhibitory effects on cancer cells suggests that targeting intracellular GDP levels or its interaction with downstream effectors could be a novel approach in oncology.

As research continues to move beyond the canonical G protein-centric view, the full spectrum of GDP's cellular functions will undoubtedly come into sharper focus, revealing new layers of complexity in cellular regulation and presenting novel opportunities for therapeutic innovation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Affinity chromatography and affinity labeling of rat liver succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of human type II inosine monophosphate dehydrogenase: Implications for ligand binding and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencellonline.com [sciencellonline.com]

- 6. The structure and allosteric regulation of mammalian glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The structure of succinyl-CoA synthetase bound to the succinyl-phosphate intermediate clarifies the catalytic mechanism of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Agonist activation to open the Gα subunit of the GPCR–G protein precoupled complex defines functional agonist activation of TAS2R5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of GTP-specific succinyl-CoA synthetase in complex with CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. P2Y receptor - Wikipedia [en.wikipedia.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Agonists and Antagonists for Purinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. file.elabscience.com [file.elabscience.com]

- 26. researchgate.net [researchgate.net]

- 27. P2 Receptors: P2Y G-Protein Family Overview [merckmillipore.com]

- 28. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. What are Purinergic P2 receptor agonists and how do they work? [synapse.patsnap.com]

- 30. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. New insights into P2X7 receptor regulation: Ca2+-calmodulin and GDP bind to the soluble P2X7 ballast domain - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Cellular Signaling: A Technical Guide to the Discovery and History of Guanosine 5'-diphosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Guanosine (B1672433) 5'-diphosphate (GDP) in cellular biology. From its initial discovery to its central function as a molecular switch in signal transduction, this document provides a comprehensive overview of the history, key experiments, and methodologies that have shaped our understanding of this critical nucleotide.

The Dawn of a Discovery: From Bird Droppings to a Cellular Messenger

The journey to understanding the profound importance of Guanosine 5'-diphosphate (GDP) in cellular processes began not in the sterile environment of a modern laboratory, but with the analysis of a rather mundane substance: guano. In 1844, the German chemist Julius Bodo Unger isolated a novel chemical substance from this accumulated excrement of seabirds. He named this compound "guanine," a nod to its origin. This discovery laid the groundwork for the future identification of guanine-containing nucleotides.

Decades later, the focus shifted to the fundamental building blocks of life. Through meticulous work on the hydrolysis of yeast nucleic acid, the fundamental structure of nucleotides as composed of a phosphate (B84403) group, a pentose (B10789219) sugar, and a nitrogenous base was established. It was within this context that "guanylic acid," the precursor to GDP, was first identified.

However, the true significance of guanosine nucleotides in cellular regulation remained largely unknown until the mid-20th century. A paradigm shift occurred with the groundbreaking work of Earl W. Sutherland Jr., who in the 1950s, discovered cyclic AMP (cAMP) as a "second messenger" in hormone signaling. This concept, that an external signal could be translated into an intracellular molecule to elicit a response, set the stage for unraveling more complex signaling pathways.

The critical breakthrough that directly implicated a guanine (B1146940) nucleotide in this process came in 1971. Martin Rodbell and his colleagues made the seminal discovery that guanosine triphosphate (GTP) was essential for the activation of adenylyl cyclase by the hormone glucagon.[1] This finding was a crucial piece of the puzzle, suggesting a more intricate mechanism than a simple receptor-enzyme interaction.

The G-Protein Cycle: GDP as the Molecular Switch

The work of Rodbell and, concurrently, Alfred G. Gilman, culminated in the discovery of "G-proteins" (guanine nucleotide-binding proteins), for which they were awarded the Nobel Prize in Physiology or Medicine in 1994.[2] They elucidated that these proteins act as intermediaries, or transducers, between the cell surface receptor and the intracellular effector, such as adenylyl cyclase.

At the heart of G-protein function lies the elegant and fundamental GDP/GTP cycle, which acts as a molecular switch. In its inactive state, the G-protein is bound to GDP.[3] The arrival of an extracellular signal, such as a hormone binding to a G-protein-coupled receptor (GPCR), triggers a conformational change in the receptor. This activated receptor then acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the dissociation of the tightly bound GDP from the G-protein.[3][4]

Given that the intracellular concentration of GTP is significantly higher than that of GDP, GTP rapidly binds to the now-vacant nucleotide-binding pocket of the G-protein.[4] This binding of GTP induces a conformational change in the G-protein, switching it to its active state. The activated G-protein can then interact with and modulate the activity of downstream effector proteins, propagating the signal within the cell.

The signal is terminated by the intrinsic GTPase activity of the G-protein, which hydrolyzes GTP back to GDP and inorganic phosphate (Pi).[3] This hydrolysis event returns the G-protein to its inactive, GDP-bound state, ready to receive another signal. This cycle is further regulated by GTPase-Activating Proteins (GAPs), which enhance the rate of GTP hydrolysis, thus acting as signal terminators.[4]

// Nodes Inactive_G_Protein [label="Inactive G-Protein\n(GDP-bound)", fillcolor="#F1F3F4"]; Active_G_Protein [label="Active G-Protein\n(GTP-bound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="GPCR Activation\n(Hormone Binding)", shape=ellipse, fillcolor="#FBBC05"]; GEF [label="GEF Activity", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; GAP [label="GAP Activity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effector [label="Downstream Effector\nActivation", shape=ellipse, fillcolor="#F1F3F4"];

// Edges GPCR -> GEF [label="Stimulates"]; GEF -> Inactive_G_Protein [label="Promotes GDP\ndissociation"]; Inactive_G_Protein -> Active_G_Protein [label="GTP binding", color="#34A853"]; Active_G_Protein -> Effector [label="Activates"]; Active_G_Protein -> GAP [label="Hydrolysis"]; GAP -> Inactive_G_Protein [label="GTP -> GDP + Pi", color="#EA4335"]; } dot Figure 1: The G-Protein Cycle.

Ras Superfamily: Small GTPases with a Big Impact

Concurrent with the discoveries in heterotrimeric G-protein signaling, another class of smaller, monomeric GTPases was being uncovered. In 1982, human RAS genes were identified in the search for oncogenic retroviruses, so named for their ability to cause rat sarcomas.[5] This discovery was a landmark in cancer research, as mutations in Ras genes are found in a significant percentage of human cancers.[5]

These small GTPases, including the Rho, Rab, Ran, and Arf protein families, also function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[5] Their regulation is similarly controlled by GEFs and GAPs. The discovery of Ras and its relatives broadened the known roles of the GDP/GTP switch to include a vast array of cellular processes such as cell growth, differentiation, cytoskeletal organization, and vesicle transport.[4][5]

Quantitative Insights into the GDP/GTP Machinery

The precise control of cellular signaling relies on the carefully balanced concentrations and binding affinities of GDP, GTP, and their associated proteins. The following tables summarize key quantitative data that are crucial for understanding the dynamics of these systems.

| Parameter | Cell Type | Value | Reference(s) |

| Cellular GTP Concentration | Mammalian Cells | 0.1 - 1 mM | [6] |

| Cellular ATP Concentration | Mammalian Cells | 1 - 5 mM | [6] |

| GTP:GDP Ratio | General | ~10:1 | [4] |

| Ras-bound GDP | Parental NIH 3T3 | 509 fmol/mg protein | [7] |

| Ras-bound GTP | Parental NIH 3T3 | 1.3 fmol/mg protein | [7] |

| Ras-bound GDP | Ha-Ras overexpressing | 7008 fmol/mg protein | [7] |

| Ras-bound GTP | Ha-Ras overexpressing | 21.3 fmol/mg protein | [7] |

| Ras-bound GDP | Activated Ha-Ras | 5013 fmol/mg protein | [7] |

| Ras-bound GTP | Activated Ha-Ras | 2049 fmol/mg protein | [7] |

Table 1: Cellular Concentrations of Guanine Nucleotides and Ras-Bound Fractions.

| Protein-Ligand Interaction | Dissociation Constant (Kd) | Method | Reference(s) |

| RasDM - GDP | 319 pM | Fast Kinetics | [8] |

| RasDM - GTP | 299 pM | Fast Kinetics | [8] |

| RasG60A - GDP | 22.3 pM | Fast Kinetics | [8] |

| RasG60A - GTP | 36.1 pM | Fast Kinetics | [8] |

| WT-Ras - GDP | ~70 pM | Fast Kinetics | [8] |

| WT-Ras - GTP | ~80 pM | Fast Kinetics | [8] |

Table 2: Dissociation Constants of GDP and GTP for Wild-Type and Mutant Ras Proteins.

Key Experimental Protocols for Studying GDP/GTP Dynamics

The elucidation of the role of GDP in cellular signaling has been driven by the development of innovative experimental techniques. This section details the methodologies of several key assays.

GTPase-Glo™ Assay for Measuring GTPase, GAP, and GEF Activity

This commercially available assay from Promega provides a luminescent-based method to measure the activity of enzymes involved in the GTPase cycle.[4][9]

Principle: The assay quantifies the amount of GTP remaining after a GTPase reaction. The remaining GTP is converted to ATP, which is then detected using luciferase, producing a light signal that is inversely proportional to the GTPase activity.[9]

Detailed Methodology:

-

Reaction Setup:

-

Prepare a 2X GTPase-GTP solution containing the GTPase of interest (e.g., Ras) and GTP in the provided GTPase/GAP Buffer.

-

For GAP activity, prepare a solution of the GAP (e.g., NF1-333).

-

For GEF activity, use the provided GEF buffer and include the GEF, GTPase, and GTP.

-

-

Initiate Reaction: Combine the enzyme and substrate solutions in a 384-well plate. The final reaction volume is typically 10 µl.

-

Incubation: Incubate the reaction at room temperature for an optimized time, generally 60-120 minutes.[10]

-

GTP to ATP Conversion: Add an equal volume (10 µl) of the reconstituted GTPase-Glo™ Reagent to each well. This reagent contains the enzyme that converts the remaining GTP to ATP. Incubate for 30 minutes at room temperature.[10]

-

Luminescence Detection: Add 20 µl of the Detection Reagent (containing luciferase and luciferin) to each well. Incubate for 5-10 minutes at room temperature.[10]

-

Measurement: Measure the luminescence using a plate reader. The light output is inversely correlated with GTPase activity.

Fluorescence-Based GDP/GTP Exchange Assay using BODIPY-FL-GDP

This method provides a real-time, quantitative analysis of GEF activity by monitoring the displacement of a fluorescent GDP analog.[2]

Principle: BODIPY-FL-GDP is a fluorescently labeled GDP analog that exhibits a significant increase in fluorescence upon binding to a GTPase. The GEF-catalyzed exchange of this fluorescent GDP for non-fluorescent GTP results in a decrease in fluorescence, which can be monitored over time.[2]

Detailed Methodology:

-

Loading GTPase with BODIPY-FL-GDP:

-

Incubate the purified GTPase (e.g., Rac1) with a sub-stoichiometric amount of BODIPY-FL-GDP in an exchange buffer containing EDTA to facilitate nucleotide loading. A 4:1 ratio of GTPase to fluorescent GDP is often used to minimize background fluorescence.[2]

-

Incubate for approximately 1 hour at room temperature, protected from light.

-

Stop the loading reaction by adding a high concentration of MgCl2, which stabilizes nucleotide binding.[2]

-

-

GEF-Catalyzed Exchange Reaction:

-

In a 96-well or 384-well plate, add the BODIPY-FL-GDP-loaded GTPase.

-

Initiate the exchange reaction by adding the GEF of interest and a large excess of non-fluorescent GTP.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader.

-

The initial rate of fluorescence decrease is proportional to the GEF activity.

-

Quantification of Ras-Bound GDP and GTP by HPLC

This method allows for the absolute quantification of GDP and GTP bound to a specific GTPase, such as Ras, by physically separating the radiolabeled nucleotides.[11]

Principle: Cells are metabolically labeled with [32P]-orthophosphate, which incorporates into the cellular nucleotide pools, including the GDP and GTP bound to Ras. Ras is then immunoprecipitated, the bound nucleotides are eluted, and the amounts of [32P]-GDP and [32P]-GTP are quantified by High-Performance Liquid Chromatography (HPLC) with an online radioactivity detector.[11]

Detailed Methodology:

-

Metabolic Labeling: Culture cells in a phosphate-free medium supplemented with [32P]-orthophosphate for a sufficient time to label the intracellular nucleotide pools to equilibrium.

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells in a buffer that preserves the nucleotide-bound state of Ras and inhibits GTPase and GEF/GAP activity.

-

Immunoprecipitate Ras using a specific antibody (e.g., Y13-259).

-

-

Elution of Bound Nucleotides:

-

Wash the immunoprecipitate to remove non-specifically bound nucleotides.

-

Elute the bound GDP and GTP from Ras, often by heating the sample.

-

-

HPLC Analysis:

-

Inject the eluted sample onto an HPLC system equipped with an appropriate column (e.g., an anion-exchange column) and an online radioactivity detector.

-

Separate GDP and GTP based on their retention times.

-

-

Quantification:

-

Integrate the peaks corresponding to [32P]-GDP and [32P]-GTP to determine their absolute amounts.

-

Normalize the results to the total amount of protein in the initial cell lysate.

-

Conclusion: The Enduring Legacy of a Simple Diphosphate

The story of this compound is a testament to how the study of fundamental biochemical components can unlock profound insights into the intricate workings of the cell. From its humble origins in the analysis of guano to its central role as a molecular switch in a vast array of signaling pathways, GDP has proven to be a linchpin of cellular regulation. The experimental methodologies developed to study GDP and its interplay with GTP have not only illuminated the mechanisms of G-protein and small GTPase signaling but have also paved the way for the development of therapeutic agents that target these pathways in diseases ranging from cancer to cardiovascular disorders. As research continues to unravel the complexities of cellular communication, the fundamental principles of the GDP/GTP cycle will undoubtedly remain a cornerstone of our understanding.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPase-Glo™ Assay Protocol [promega.com]

- 5. Nucleotide exchange factors: Kinetic analyses and the rationale for studying kinetics of GEFs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of absolute amounts of GDP and GTP bound to Ras in mammalian cells: comparison of parental and Ras-overproducing NIH 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a Ras mutant with identical GDP- and GTP-bound structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPase-Glo™ Assay [promega.com]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. Quantification of absolute Ras-GDP/GTP levels by HPLC separation of Ras-bound [(32)P]-labelled nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanosine 5'-diphosphate as a Biosynthetic Precursor of GTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine (B1672433) 5'-triphosphate (GTP) is an essential molecule, serving not only as a precursor for RNA and DNA synthesis but also as a vital energy source for processes like protein synthesis and a critical signaling molecule in cellular pathways mediated by G-proteins. The cellular pool of GTP is meticulously maintained, primarily through the phosphorylation of its precursor, Guanosine 5'-diphosphate (GDP). This technical guide provides an in-depth examination of the enzymatic conversion of GDP to GTP, detailing the core biochemical reactions, catalytic mechanisms, enzyme kinetics, and regulatory controls. Furthermore, it presents detailed experimental protocols for assaying the key enzymes involved and explores the pivotal role of the GDP-GTP cycle in signal transduction, making it a crucial resource for professionals in biomedical research and drug development.

Core Biosynthetic Pathway: From GMP to GTP

The synthesis of GTP from guanosine precursors involves a two-step phosphorylation cascade, starting from Guanosine 5'-monophosphate (GMP). GMP itself is generated via two primary routes: the de novo synthesis pathway, which builds the purine (B94841) ring from simpler molecules, and the salvage pathway, which recycles guanine (B1146940) bases.[1] Both pathways converge on GMP, which is then sequentially phosphorylated to generate GTP.[1]

The two key enzymatic steps are:

-

Guanylate Kinase (GK): This enzyme, also known as GMPK, catalyzes the first phosphorylation, converting GMP to GDP. It utilizes adenosine (B11128) 5'-triphosphate (ATP) as the phosphate (B84403) donor.[2] The reaction is reversible and follows a sequential mechanism.[3] ATP + GMP ⇌ ADP + GDP [2]

-

Nucleoside Diphosphate (B83284) Kinase (NDPK): NDPKs are enzymes with broad specificity that catalyze the terminal phosphate transfer from any nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP).[4] In the primary pathway for GTP synthesis, NDPK transfers the gamma-phosphate from ATP to GDP.[5] This reaction proceeds via a "ping-pong" mechanism, involving a high-energy phosphohistidine (B1677714) intermediate on the enzyme.[4][6] ATP + GDP ⇌ ADP + GTP [4]

The overall conversion from the initial GMP precursor is therefore: GMP + 2 ATP ⇌ GTP + 2 ADP

Data Presentation: Enzyme Kinetics and Cellular Concentrations

The efficiency of GTP synthesis is determined by the kinetic properties of Guanylate Kinase and Nucleoside Diphosphate Kinase, as well as the cellular concentrations of their substrates.

Quantitative Data for Guanylate Kinase (GK)

GK activity has been characterized in various organisms. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half its maximum velocity, while the catalytic constant (kcat) represents the turnover number.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Saccharomyces cerevisiae (Yeast) | GMP | 91 | 394 | [7] |

| ATP | 200 | 394 | [7] | |

| Baker's Yeast | GMP | 48 | - | [8] |

| ATP | 500 | - | [8] | |

| Homo sapiens (Human) | GMP | 20.7 | 58.5 | [9] |

| Escherichia coli | GMP | Cooperative Binding | - | [10] |

Quantitative Data for Nucleoside Diphosphate Kinase (NDPK)

NDPKs exhibit broad substrate specificity and operate via a ping-pong mechanism, making direct Km and kcat values for a single forward reaction less common in the literature. Instead, second-order rate constants are often reported, reflecting the efficiency of both the enzyme phosphorylation (by NTP) and dephosphorylation (by NDP) steps.

| Enzyme Source | Reaction Step | Substrate | Rate Constant / Parameter | Value | Reference |

| Homo sapiens (Human) | Phosphorylation | GTP | kmax (for GTPγS) | 1.35 s⁻¹ | [11] |

| GTP | Kd (for GTPγS) | 36 µM | [11] | ||

| Phosphorylation | Natural NTPs | 2nd Order Rate Constant | 0.7 - 13 x 10⁶ M⁻¹s⁻¹ | [11] | |

| Dephosphorylation | Natural NDPs | 2nd Order Rate Constant | 2-3x faster than phosphorylation | [11] |

Note: For human NDPK, guanine nucleotides consistently show the highest reaction rates compared to adenine (B156593), cytosine, or uracil (B121893) nucleotides.[11]

Cellular Nucleotide Concentrations

The intracellular concentrations of guanine and adenine nucleotides provide the context for the enzymatic reactions. The concentration of GTP is significantly lower than that of ATP, making the GTP pool more sensitive to fluctuations in cellular metabolic state.

| Cell Type / Condition | Nucleotide | Concentration / Amount | Reference |

| Mammalian Cells (General) | GTP | 0.1 - 1.0 mM | [1] |

| ATP | Typically 10x higher than GTP | [12] | |

| NIH 3T3 Fibroblasts | Ras-bound GDP | 509 fmol / mg protein | [13][14] |

| Ras-bound GTP | 1.3 fmol / mg protein | [13][14] | |

| Representative Cellular Levels | GTP | ~100 µM | [12] |

| GDP | ~10 µM | [12] | |

| ATP | ~1 mM | [12] |

Experimental Protocols

The activity of both Guanylate Kinase and Nucleoside Diphosphate Kinase can be reliably measured using a coupled-enzyme spectrophotometric assay. This method links the production of ADP from the primary reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[15]

Guanylate Kinase Activity Assay Protocol

Principle: The ADP produced by GK is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) into pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH oxidation is directly proportional to the GK activity.

Reaction Scheme:

-

GMP + ATP --(GK)--> GDP + ADP

-

ADP + PEP --(PK)--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.

-

Reaction Mix:

-

0.8 mM Phosphoenolpyruvate (PEP)

-

0.4 mM NADH

-

2 mM ATP

-

~10 U/mL Pyruvate Kinase (PK)

-

~15 U/mL Lactate Dehydrogenase (LDH)

-

Prepare in Assay Buffer.

-

-

Substrate Solution: Guanosine 5'-monophosphate (GMP) solution in Assay Buffer (e.g., 10 mM stock).

-

Enzyme Solution: Purified Guanylate Kinase diluted in Assay Buffer.

Procedure:

-

Set a spectrophotometer to 340 nm and maintain the temperature at 30°C.

-

In a quartz cuvette, combine the Reaction Mix and the desired volume of Enzyme Solution.

-

Allow the mixture to equilibrate for 3-5 minutes and record a baseline absorbance to ensure no contaminating ATPase/ADPase activity.

-

Initiate the reaction by adding the GMP Substrate Solution and mix immediately.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the reaction rate from the linear portion of the curve using the Beer-Lambert law (Molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Nucleoside Diphosphate Kinase Activity Assay Protocol

Principle: The assay is identical to the GK assay, but the primary reaction measures the conversion of GDP to GTP, again producing ADP which enters the same PK/LDH coupled system.

Reaction Scheme:

-

GDP + ATP --(NDPK)--> GTP + ADP

-

ADP + PEP --(PK)--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

Reagents:

-

Same as for the Guanylate Kinase assay, except for the primary substrate.

-

Substrate Solution: this compound (GDP) solution in Assay Buffer (e.g., 10 mM stock).

-

Enzyme Solution: Purified Nucleoside Diphosphate Kinase diluted in Assay Buffer.

Procedure:

-

Follow steps 1-3 from the GK assay protocol.

-

Initiate the reaction by adding the GDP Substrate Solution and mix immediately.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the reaction rate as described for the GK assay.

Role in Signal Transduction: The G-Protein Cycle

The conversion between GDP and GTP is the fundamental molecular switch for a vast family of signaling proteins known as GTP-binding proteins, or G-proteins.[1] These proteins cycle between an inactive, GDP-bound state and an active, GTP-bound state.[15]

Activation: The cycle begins when a G-protein-coupled receptor (GPCR) is activated by an extracellular ligand (e.g., a hormone or neurotransmitter).[16] The activated GPCR acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the dissociation of GDP from the G-protein's α-subunit. Because GTP is present in the cytosol at a much higher concentration than GDP, a GTP molecule rapidly binds in its place.[1]

Signaling and Inactivation: The binding of GTP induces a conformational change in the G-protein, causing its activation and dissociation from the receptor and its βγ-subunits.[9] The active, GTP-bound α-subunit can then interact with and modulate the activity of downstream effector proteins, such as adenylyl cyclase or phospholipase C, propagating the signal within the cell.[16] The signal is terminated by the intrinsic GTPase activity of the α-subunit, which hydrolyzes GTP back to GDP. This inactivation is often accelerated by GTPase Activating Proteins (GAPs). The now inactive, GDP-bound α-subunit re-associates with the βγ-subunits, ready for another cycle of activation.[1]

References

- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 2. Guanylate kinase - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 5. Nucleoside diphosphate kinase - Proteopedia, life in 3D [proteopedia.org]

- 6. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]

- 7. Kinetic and thermodynamic characterizations of yeast guanylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and properties of guanylate kinase from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Guanylate kinase of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nucleoside diphosphate kinases fuel dynamin superfamily proteins with GTP for membrane remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of absolute amounts of GDP and GTP bound to Ras in mammalian cells: comparison of parental and Ras-overproducing NIH 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of absolute amounts of GDP and GTP bound to Ras in mammalian cells: comparison of parental and Ras-overproducing NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme Activity Measurement for Guanylate Kinase [creative-enzymes.com]

- 16. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Intracellular Localization and Concentration of Guanosine 5'-diphosphate (GDP)

Audience: Researchers, scientists, and drug development professionals.

Abstract